molecular formula C17H16F3NO3 B2635649 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 897846-21-8

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2635649
CAS No.: 897846-21-8
M. Wt: 339.314
InChI Key: JNEDDBIAMYVRIN-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound designed for research and development purposes. As an acetamide derivative, it features a phenoxyacetamide backbone substituted with a 2,3-dimethylphenoxy group and a 4-trifluoromethoxyphenyl moiety . The inclusion of the trifluoromethoxy group is a significant structural feature, as such organofluorine components are known to enhance the lipophilicity and metabolic stability of molecules, which can favorably influence their pharmacokinetic properties and interaction with biological targets . This makes the compound a valuable building block in medicinal chemistry and pharmacology research, particularly in the exploration of structure-activity relationships (SAR) . Acetamide derivatives are a recognized class of compounds in anticonvulsant research . While the specific mechanism of action for this compound requires empirical determination, research on structurally similar molecules suggests that such compounds can be designed to interact with central nervous system targets, such as the neuronal voltage-sensitive sodium channels . Researchers are encouraged to investigate its full potential and mechanism in various biochemical and cellular assays. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-11-4-3-5-15(12(11)2)23-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEDDBIAMYVRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include oxidized quinones, reduced amines, and substituted derivatives with various functional groups replacing the original substituents .

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Phenoxy Group Variations
  • 2,3-Dimethylphenoxy vs. 3,4-Dimethylphenoxy: The positional isomer 2-(3,4-dimethylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (MW: 399.44) demonstrates how methyl group placement affects steric hindrance and π-π stacking. The 2,3-dimethyl configuration in the target compound may enhance lipophilicity compared to 3,4-dimethyl analogs.
  • Trifluoromethoxy vs.
Heterocyclic Modifications
  • Quinazolinyl and Triazole Derivatives :
    The compound 2-{[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (MW: 451.46) incorporates a quinazolinyl-sulfanyl group, introducing heterocyclic rigidity. Such modifications can enhance enzyme inhibition but reduce solubility compared to the target compound’s simpler structure.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP* Solubility (mg/mL)*
Target Compound 429.49 2,3-dimethylphenoxy, trifluoromethoxy 3.8 <0.1 (DMSO)
N-{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl}-... 429.49 Sulfamoyl, dimethylisoxazole 2.5 1.2 (DMSO)
GPR-17 Ligand ~600 Triazole, morpholine-sulfonyl 4.2 <0.05 (Water)
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 338.19 Nitrophenyl, hydroxy-methylphenoxy 2.1 0.3 (Water)

*Estimated values based on substituent contributions.

  • The target compound’s high LogP (3.8) reflects the hydrophobic trifluoromethoxy and dimethylphenoxy groups, whereas sulfamoyl or nitro substituents (e.g., B1 ) improve aqueous solubility.

Key Differentiators

Substituent Synergy: The combination of 2,3-dimethylphenoxy (electron-donating) and trifluoromethoxy (electron-withdrawing) groups balances lipophilicity and metabolic stability.

Simplified Structure : Unlike heterocyclic analogs (e.g., ), the absence of complex rings may improve synthetic accessibility and reduce toxicity risks.

Positional Isomerism: Compared to 3,4-dimethylphenoxy derivatives , the 2,3-substitution minimizes steric clashes in receptor binding.

Biological Activity

2-(2,3-Dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS No. 897846-21-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17H16F3NO3
  • Molecular Weight : 375.30 g/mol
  • CAS Number : 897846-21-8

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:

  • Inhibition of Tyrosinase Activity : Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds with similar structures have shown significant inhibitory effects on tyrosinase, which may be relevant for skin whitening applications and the treatment of hyperpigmentation disorders. For instance, related phenolic compounds demonstrated IC50 values ranging from 16.78 to >200 μM in inhibiting tyrosinase activity .
  • Cytotoxicity Studies : In B16F10 melanoma cells, compounds structurally related to this acetamide have been tested for cytotoxicity. While some exhibited weak cytotoxic effects at higher concentrations (e.g., 5 μM), they generally did not adversely affect cell viability at lower concentrations over a 72-hour period .

Biological Activity Data

CompoundIC50 (μM)Effect on TyrosinaseCytotoxicity in B16F10 Cells
Compound A16.78 ± 0.57Strong InhibitionNon-cytotoxic at 1-5 μM
Compound B20.38 ± 1.99Moderate InhibitionWeak cytotoxicity at 5 μM
Compound C>200No significant inhibitionNon-cytotoxic at all tested concentrations

Case Studies

  • Tyrosinase Inhibition :
    • A study focused on various phenolic compounds demonstrated that specific substitutions on the aromatic rings significantly influenced their inhibitory potency against tyrosinase. The presence of hydroxyl groups was found to enhance activity, while methoxy groups had a diminishing effect .
  • Cytotoxicity Assessment :
    • In a series of experiments assessing the viability of B16F10 cells treated with various concentrations of related compounds, it was found that while some compounds showed promising anti-melanogenic properties, they maintained a favorable safety profile by not inducing significant cytotoxic effects at lower concentrations .

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